molecular formula C18H18O3 B5802900 methyl 4-(mesitylcarbonyl)benzoate CAS No. 51885-82-6

methyl 4-(mesitylcarbonyl)benzoate

Cat. No. B5802900
CAS RN: 51885-82-6
M. Wt: 282.3 g/mol
InChI Key: GEQGZRUBMBVXOF-UHFFFAOYSA-N
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Description

Methyl 4-(mesitylcarbonyl)benzoate, also known as MMB, is a chemical compound that belongs to the class of organic esters. It is a colorless to pale yellow liquid that is used in various scientific research applications. MMB is synthesized by the reaction of mesityl chloride and methyl benzoate in the presence of a base.

Mechanism of Action

The mechanism of action of methyl 4-(mesitylcarbonyl)benzoate is not well understood. However, it is believed that this compound acts as a nucleophile in various chemical reactions. It is also believed to inhibit the activity of certain enzymes in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. This compound has also been shown to have antioxidant properties. It has been shown to protect against oxidative stress and reduce the risk of various diseases such as cancer, diabetes, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

Methyl 4-(mesitylcarbonyl)benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also a versatile compound that can be used in various chemical reactions. However, this compound has some limitations for lab experiments. It is a toxic compound that can cause harm if not handled properly. It is also a flammable compound that requires special handling and storage.

Future Directions

There are several future directions for the research on methyl 4-(mesitylcarbonyl)benzoate. One direction is to explore the potential of this compound as a therapeutic agent for various diseases. Another direction is to investigate the mechanism of action of this compound and its interaction with various enzymes and proteins in the body. Further research is also needed to explore the potential of this compound as a starting material for the synthesis of new organic compounds.
Conclusion:
This compound is a versatile compound that has various applications in scientific research. It is a stable compound that can be easily synthesized in large quantities. This compound has several biochemical and physiological effects and has the potential to be used as a therapeutic agent for various diseases. However, this compound is a toxic and flammable compound that requires special handling and storage. Further research is needed to explore the potential of this compound in various fields of science.

Synthesis Methods

Methyl 4-(mesitylcarbonyl)benzoate is synthesized by the reaction of mesityl chloride and methyl benzoate in the presence of a base. The reaction takes place at room temperature and the product is obtained in high yield. The synthesis of this compound is a simple and efficient process that can be easily scaled up for large-scale production.

Scientific Research Applications

Methyl 4-(mesitylcarbonyl)benzoate is widely used in scientific research for its various applications. It is used as a starting material for the synthesis of various organic compounds. This compound is also used as a reagent in the synthesis of various pharmaceuticals and agrochemicals. It is used as a stabilizer for polymers and as a plasticizer for PVC. This compound is also used in the production of perfumes and fragrances.

properties

IUPAC Name

methyl 4-(2,4,6-trimethylbenzoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-11-9-12(2)16(13(3)10-11)17(19)14-5-7-15(8-6-14)18(20)21-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQGZRUBMBVXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359609
Record name methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51885-82-6
Record name methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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